molecular formula C10H7N5O6 B13945088 1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) CAS No. 63549-42-8

1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime)

Cat. No.: B13945088
CAS No.: 63549-42-8
M. Wt: 293.19 g/mol
InChI Key: XRGPGOJFVLGCGD-UHFFFAOYSA-N
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Description

1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring with a nitrophenyl group and a nitrooxime substituent, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione with hydroxylamine under specific conditions to introduce the nitrooxime group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrooxime group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) involves its interaction with specific molecular targets. The nitro and nitrooxime groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) can be compared with other similar compounds, such as:

    1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl): Lacks the nitrooxime group, resulting in different chemical and biological properties.

    1H-Pyrazole-4,5-dione, 3-methyl-1-(4-aminophenyl): Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Properties

CAS No.

63549-42-8

Molecular Formula

C10H7N5O6

Molecular Weight

293.19 g/mol

IUPAC Name

[[3-methyl-1-(4-nitrophenyl)-5-oxopyrazol-4-ylidene]amino] nitrate

InChI

InChI=1S/C10H7N5O6/c1-6-9(12-21-15(19)20)10(16)13(11-6)7-2-4-8(5-3-7)14(17)18/h2-5H,1H3

InChI Key

XRGPGOJFVLGCGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1=NO[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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